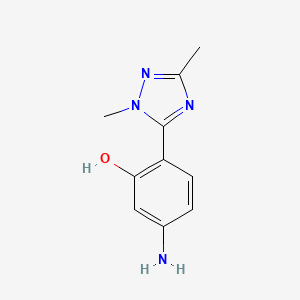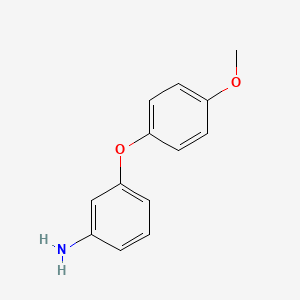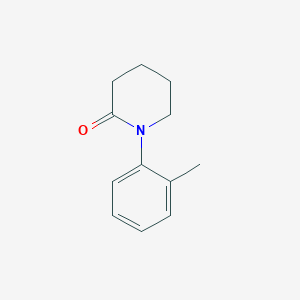
1-O-tolyl-piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tolyl-piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a tolyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-tolyl-piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with toluene derivatives under specific conditions. For instance, the reaction of piperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-tolyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tolyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidinones with different functional groups.
Aplicaciones Científicas De Investigación
1-O-tolyl-piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-O-tolyl-piperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring and the tolyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Piperidinone: A simpler analog without the tolyl group.
1-M-tolyl-piperidin-2-one: A structural isomer with the tolyl group at a different position.
2-Piperidone: Another related compound with similar structural features.
Uniqueness: 1-O-tolyl-piperidin-2-one is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 |
Clave InChI |
PBOLKRGXHHGIGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




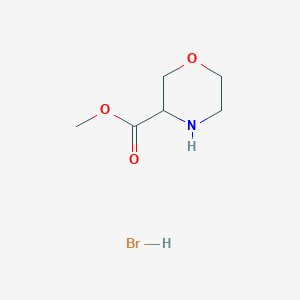

![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
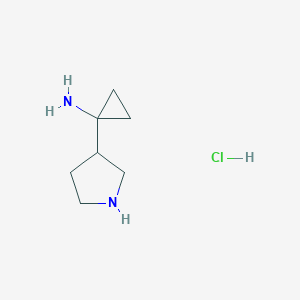

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
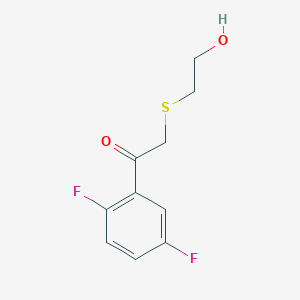
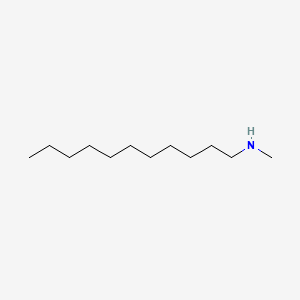
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
